N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
説明
特性
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-5-6-15(4)17(10-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-8-13(2)7-14(3)9-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHKONFHOHNUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that n,n-dialkyl amides such as n,n-dimethylformamide (dmf), n,n-dimethylacetamide (dma), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry. They are versatile synthons that can be used in a variety of ways to generate different functional groups.
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
類似化合物との比較
Comparison with Structural Analogs
Structural Variations and Physical Properties
The target compound’s closest analogs are 1,3,4-thiadiazole derivatives with modifications in substituents on the thioether, acetamide, or benzamide groups. Key examples from literature include:
Table 1: Comparison of Structural Features and Physical Properties
| Compound ID (Source) | Substituents on Thiadiazole Core | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | - (2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio - 3,5-dimethylbenzamide |
Not reported | Not reported |
| 5e (Ev1) | - (4-Chlorobenzyl)thio - 2-(5-isopropyl-2-methylphenoxy)acetamide |
132–134 | 74 |
| 5j (Ev1) | - (4-Chlorobenzyl)thio - 2-(2-isopropyl-5-methylphenoxy)acetamide |
138–140 | 82 |
| 5h (Ev1) | - Benzylthio - 2-(2-isopropyl-5-methylphenoxy)acetamide |
133–135 | 88 |
| 4d (Ev2) | - Benzimidazol-2-ylthio - 4-chlorophenyl |
Not reported | Not reported |
| Compound D (Ev4) | - 2,6-dimethylphenyl - p-tolyl |
Not reported | Not reported |
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e, 5j) may enhance stability but reduce solubility compared to electron-donating dimethyl groups in the target compound . Bulky substituents (e.g., isopropyl in 5e, 5j) lower melting points (132–140°C) compared to simpler alkyl/aryl groups, suggesting disrupted crystal packing .
Synthetic Yields :
Spectroscopic and Crystallographic Insights
- NMR and IR Data : Analogs in and show characteristic peaks for thiadiazole C=S (IR: ~680 cm⁻¹), acetamide C=O (NMR: ~170 ppm for carbonyl carbons), and aromatic protons (NMR: δ 6.8–7.5 ppm) . The target compound’s dimethyl groups would likely exhibit upfield-shifted aromatic protons (δ ~6.5–7.0 ppm) due to electron-donating effects.
- Crystal Packing : highlights planarity in thiadiazole derivatives, stabilized by intramolecular C–H···N hydrogen bonds. The target compound’s dimethyl groups may introduce slight torsional strain but retain planarity for optimal π-π stacking .
Q & A
Q. What are the key synthetic strategies for this compound, and how can its purity be ensured during synthesis?
The synthesis involves multi-step reactions, including nucleophilic substitution and amide bond formation. Critical steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazole-2-thiol) with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDCl/HOBt to link the thiadiazole-thioether moiety to the dimethylbenzamide group .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor purity via TLC and confirm structure with NMR and HRMS .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and bonding .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O at ~1650 cm⁻¹, thioether C-S at ~650 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are recommended for initial activity screening?
- Antimicrobial testing : Use broth microdilution assays against S. aureus and E. coli (MIC values) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ .
- Enzyme inhibition : Test against kinases or proteases relevant to disease pathways (e.g., EGFR tyrosine kinase) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading) .
- Catalyst screening : Test alternatives to EDCl/HOBt, such as DCC or carbodiimide derivatives, to reduce racemization .
- Solvent selection : Replace DMF with less toxic solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
Q. How do electronic and steric effects of substituents influence biological activity?
Substituents on the phenyl rings modulate activity through:
- Electron-donating groups (e.g., -CH₃) : Enhance binding to hydrophobic enzyme pockets (e.g., observed in 3,5-dimethylphenyl derivatives with improved kinase inhibition) .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Steric hindrance : Bulky groups at the ortho position reduce activity, as seen in derivatives with 2-chlorophenyl vs. 4-fluorophenyl .
Q. How can contradictory bioactivity data across studies be resolved?
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls to reduce variability .
- SAR analysis : Compare structural analogs (e.g., methoxy vs. nitro substituents) to identify critical pharmacophores .
- Molecular docking : Validate hypothesized binding modes using crystallographic data from related targets (e.g., EGFR or PARP enzymes) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Target identification : Use pull-down assays with biotinylated derivatives and mass spectrometry .
- Kinetic studies : Measure enzyme inhibition (e.g., Kᵢ values) under varying substrate concentrations .
- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation pathways .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
